1-Bromo-3-fluoro-2-iodobenzene

Descripción

1-Bromo-3-fluoro-2-iodobenzene (CAS: 450412-29-0) is a trihalogenated aromatic compound with the molecular formula C₆H₃BrFI and a molecular weight of 300.89 g/mol . Key physicochemical properties include:

- Density: 2.281 g/cm³

- Boiling point: 248.6°C at 760 mmHg

- Vapor pressure: 0.0379 mmHg at 25°C

- Flash point: 104.2°C .

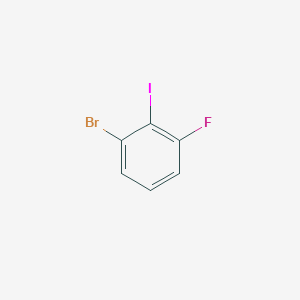

It is structurally characterized by bromine, fluorine, and iodine substituents at the 1-, 3-, and 2-positions of the benzene ring, respectively. This arrangement creates significant steric and electronic effects, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals and materials science .

Safety data indicate an acute oral toxicity (LD₅₀) range of 300–2,000 mg/kg, classifying it under Acute Toxicity Category 4 (oral) per GHS guidelines .

Propiedades

IUPAC Name |

1-bromo-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGEEUPPGLIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382446 | |

| Record name | 1-bromo-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450412-29-0 | |

| Record name | 1-bromo-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-fluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-fluoro-2-iodoaniline, followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

1-Bromo-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under mild conditions, forming new carbon-nitrogen or carbon-sulfur bonds.

Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, forming biaryl compounds.

Sonogashira Coupling: This reaction couples the compound with terminal alkynes, also using a palladium catalyst, to form substituted alkynes.

Oxidation and Reduction Reactions:

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Building Block for Organic Synthesis

1-Bromo-3-fluoro-2-iodobenzene serves as a vital intermediate in the synthesis of numerous organic compounds. Its halogen substitutions allow for diverse reactivity patterns, making it suitable for generating various derivatives through nucleophilic substitution reactions and cross-coupling methods such as Suzuki and Heck reactions.

Case Study: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in synthesizing aryl iodides and bromides, showcasing its effectiveness as a precursor in creating complex organic molecules utilized in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is leveraged for designing new drug candidates. The unique combination of bromine, fluorine, and iodine atoms enhances the pharmacological properties of synthesized compounds, potentially improving efficacy while minimizing side effects.

Case Study: Antitumor Agents

Research indicates that derivatives of this compound have been explored for their potential as antitumor agents. The halogenation pattern contributes to the bioactivity of these compounds, facilitating interactions with biological targets .

Material Science

Advanced Materials and Coatings

This compound is utilized in formulating advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its unique halogen profile allows for modifications that improve thermal stability and mechanical strength.

Data Table: Properties of Halogenated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is employed as a standard reference in various analytical techniques. It aids in the detection and quantification of similar halogenated compounds in complex mixtures.

Case Study: Chromatographic Analysis

A study utilized this compound in gas chromatography to establish baseline retention times for halogenated aromatic compounds, enhancing the accuracy of quantitative analyses .

Environmental Chemistry

Pollution Studies

The compound plays a crucial role in environmental chemistry by contributing to studies assessing the behavior and fate of halogenated compounds in ecosystems. Understanding its degradation pathways helps develop remediation strategies for polluted sites.

Case Study: Sonolysis Research

Research on the sonolysis of halogenated benzenes, including this compound, revealed insights into its degradation products under ultrasonic conditions, highlighting its environmental impact and aiding in pollution mitigation efforts .

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-fluoro-2-iodobenzene in chemical reactions involves the reactivity of its halogen atoms. The iodine atom, being the most reactive, often participates in initial substitution or coupling reactions. The bromine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and selectivity in subsequent reactions .

Comparación Con Compuestos Similares

Key Observations :

- Fluorine’s Impact: The addition of fluorine in this compound increases polarity and electron-withdrawing effects compared to non-fluorinated analogs like 1-bromo-3-iodobenzene .

- Isomerism : 1-Bromo-2-fluoro-3-iodobenzene (similarity score: 0.85) shows distinct reactivity due to altered halogen positions .

Actividad Biológica

1-Bromo-3-fluoro-2-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, including its interactions with cytochrome P450 enzymes, potential pharmacological applications, and relevant case studies.

This compound has the molecular formula C₆H₄BrF I, characterized by a benzene ring substituted with bromine, fluorine, and iodine atoms. The specific arrangement of these halogens contributes to its distinct reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 282.90 g/mol |

| Density | 2.2 g/cm³ |

| Boiling Point | 239.6 °C |

| Melting Point | -9.3 °C |

| Solubility | Moderately soluble |

Cytochrome P450 Inhibition

Recent studies have indicated that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. These enzymes play a critical role in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug interactions.

- CYP1A2 Inhibition : This enzyme is involved in the metabolism of various drugs, including caffeine and certain antidepressants. Inhibition could lead to increased plasma levels of these substances, enhancing their effects or toxicity.

- CYP2C9 Inhibition : This enzyme metabolizes warfarin and other anticoagulants. Inhibition may result in altered anticoagulant effects, necessitating careful monitoring when co-administered with such medications .

Study on Drug Metabolism

A study published in the Journal of Medicinal Chemistry explored the effects of halogenated compounds on drug metabolism. It was found that this compound significantly inhibited CYP1A2 and CYP2C9 activities in vitro, indicating its potential role in modifying the pharmacokinetics of co-administered drugs .

Interaction with Biological Targets

In another investigation focused on the interaction between halogenated compounds and various biological targets, this compound was shown to bind effectively to cytochrome P450 enzymes, suggesting that its structural characteristics allow for significant bioactivity in medicinal applications .

Safety and Handling

Due to its chemical nature, this compound should be handled with caution. It is classified as an irritant and poses potential hazards similar to other halogenated aromatic compounds. Proper safety measures should be implemented when working with this substance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.